1-(5-Bromopyridin-3-ylsulfonyl)-4-methylazepane
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Overview
Description
1-(5-Bromopyridin-3-ylsulfonyl)-4-methylazepane is a chemical compound that features a brominated pyridine ring and a sulfonyl group attached to a seven-membered azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)-4-methylazepane typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonylation: The brominated pyridine is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Formation of Azepane Ring: The sulfonylated intermediate is reacted with a suitable azepane precursor under conditions that promote ring closure, such as heating in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-3-ylsulfonyl)-4-methylazepane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the azepane ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Sulfone derivatives.
Reduction: Reduced azepane derivatives.
Scientific Research Applications
1-(5-Bromopyridin-3-ylsulfonyl)-4-methylazepane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of sulfonyl-containing compounds with biological targets.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)-4-methylazepane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and sulfonyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The azepane ring provides structural stability and enhances the compound’s ability to interact with specific pathways.
Comparison with Similar Compounds
- 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol
- 4-((5-Bromopyridin-3-yl)sulfonyl)morpholine
- 1-(5-Bromopyridin-3-ylsulfonyl)-4-cyclopropylpiperazine
Uniqueness: 1-(5-Bromopyridin-3-ylsulfonyl)-4-methylazepane is unique due to its seven-membered azepane ring, which provides distinct steric and electronic properties compared to similar compounds with six-membered rings. This uniqueness can lead to different biological activities and applications in various fields.
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonyl-4-methylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-10-3-2-5-15(6-4-10)18(16,17)12-7-11(13)8-14-9-12/h7-10H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQXXHHTXQZJOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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